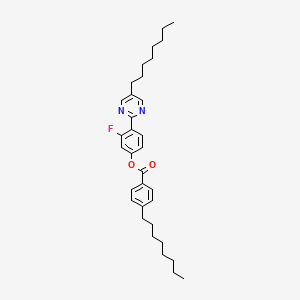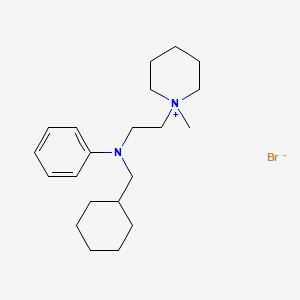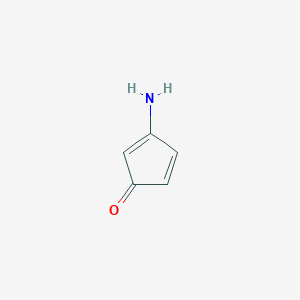
Nona-6,7-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-6,7-dien-2-one is a bicyclic compound that belongs to the bicyclo[3.2.2]nonane system. This compound is characterized by its unique structure, which includes a three-carbon bridge that interconverts rapidly between equivalent conformations. This structural feature makes it an interesting subject for conformational and solvolytic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nona-6,7-dien-2-one can be achieved through various methods. One common approach involves the electrolytic decarboxylation of maleic anhydride adducts. This method has been used to prepare several compounds within the bicyclo[3.2.2]nonane system . Another approach involves the use of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as key precursors. This method involves a two-step process using a Mannich base and ethyl acetoacetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Nona-6,7-dien-2-one undergoes various types of chemical reactions, including Diels-Alder reactions, oxidation, and reduction. The Diels-Alder reaction is particularly notable, as it allows for the selective formation of endo-cis adducts when reacted with several dienes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dienes for Diels-Alder reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, Diels-Alder reactions typically yield endo-cis adducts, while oxidation and reduction reactions produce various oxidized and reduced forms of the compound .
Applications De Recherche Scientifique
Nona-6,7-dien-2-one has several scientific research applications, particularly in the fields of chemistry and medicinal chemistry. Its unique structure makes it a valuable compound for conformational studies, as well as for investigating the solvolytic behavior of bicyclic systems . Additionally, the compound’s ability to undergo selective Diels-Alder reactions makes it useful for synthesizing complex organic molecules .
Mécanisme D'action
The mechanism of action of Nona-6,7-dien-2-one involves its ability to participate in various chemical reactions due to its unique structure. The three-carbon bridge in the compound allows for rapid interconversion between equivalent conformations, which plays a crucial role in its reactivity. The molecular targets and pathways involved in these reactions depend on the specific type of reaction being studied .
Comparaison Avec Des Composés Similaires
Nona-6,7-dien-2-one can be compared to other compounds within the bicyclo[3.2.2]nonane system, such as bicyclo[3.3.1]nona-3,6-dien-2-ones and 6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one . These compounds share similar structural features but differ in their reactivity and the types of reactions they undergo. For example, bicyclo[3.3.1]nona-3,6-dien-2-ones are synthesized using a different approach and have different applications in medicinal chemistry .
Propriétés
Numéro CAS |
96838-83-4 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3,5H,6-8H2,1-2H3 |
Clé InChI |
RVQNALSARPULIZ-UHFFFAOYSA-N |
SMILES canonique |
CC=C=CCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
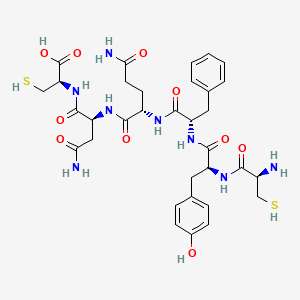
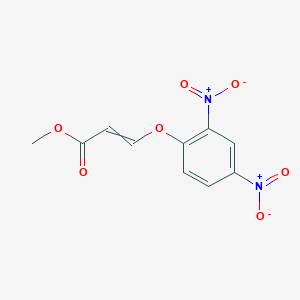
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
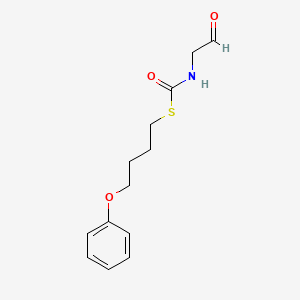
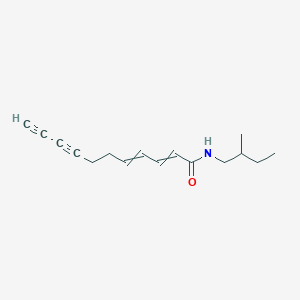
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)
